GSK2556286 was synthesized by GlaxoSmithKline and classified as an antitubercular agent. Its mechanism of action involves the modulation of cAMP levels within the bacterial cells, which is critical for the pathogen's growth and survival. The compound is part of ongoing research aimed at developing shorter and more effective treatment regimens for tuberculosis, particularly in cases resistant to standard therapies .
The synthesis of GSK2556286 involves a nucleophilic substitution reaction. The process can be summarized as follows:
GSK2556286 has a complex molecular structure characterized by:
The structural analysis indicates that GSK2556286 has functional groups conducive to its biological activity, particularly its interaction with the Rv1625c target.
GSK2556286 participates in several key chemical reactions relevant to its biological function:
The mechanism of action for GSK2556286 is primarily centered on its interaction with the Rv1625c protein:
GSK2556286 exhibits several notable physical and chemical properties:
GSK2556286 is primarily being investigated for its applications in treating tuberculosis, particularly drug-resistant strains. Key areas include:
Tuberculosis (TB) remains a devastating global health crisis, with Mycobacterium tuberculosis (Mtb) infecting approximately 10 million people annually. According to 2023 estimates, 400,000 individuals developed multidrug- or rifampicin-resistant TB (MDR/RR-TB), resulting in 150,000 deaths [2]. The burden of drug-resistant TB is geographically heterogeneous: Five countries—India (27% of global cases), Russia, Indonesia, China, and the Philippines—collectively account for >50% of MDR/RR-TB cases [2]. Eastern Europe exhibits the highest proportions, with MDR/RR-TB found in 24% of new TB cases and 54% of previously treated cases [2]. Alarmingly, children and adolescents bear a significant burden, with 67,710 new MDR-TB cases estimated in the <20-year age group in 2019, particularly affecting Southern sub-Saharan Africa and South Asia [8].
Table 1: Global Distribution of MDR/RR-TB Burden (2023)
Region/Country | Incident Cases | % of New Cases with MDR/RR-TB |
---|---|---|
Global | 400,000 | 3.2% |
Eastern Europe | Not specified | 24.0% |
India | 108,000 | Not specified |
Southern Sub-Saharan Africa | Not specified | High incidence in children |
High-Burden Countries | Cumulative 50% |
First-line TB regimens (isoniazid, rifampicin, ethambutol, pyrazinamide) require 6–9 months of therapy, while MDR-TB treatment extends to 9–18 months with second-line drugs like fluoroquinolones and aminoglycosides [1] [5]. These prolonged courses contribute to non-adherence, toxicity, and treatment failure. Furthermore, rising drug resistance undermines efficacy: 19% of MDR/RR-TB cases show pre-extensively drug-resistant TB (pre-XDR-TB), defined as additional resistance to fluoroquinolones [2]. Even newer agents like bedaquiline (B) and pretomanid (Pa) face emerging resistance due to target-based mutations (e.g., atpE for bedaquiline) [1]. Cross-resistance is another concern; for example, mutations in the rv0678 gene reduce susceptibility to both bedaquiline and clofazimine [5]. These factors culminate in higher relapse rates (15–30%) and suboptimal outcomes in patients with cavitary lung lesions or comorbidities like HIV [1] [8].
The limitations of existing therapies underscore the need for compounds with novel mechanisms of action (MoA) that circumvent pre-existing resistance and target persistent bacterial subpopulations. Most approved TB drugs were discovered using in vitro screens in nutrient-rich media, which fail to mimic the cholesterol-rich, acidic, and hypoxic environments Mtb encounters in macrophages and granulomas [1] [4]. This discrepancy explains why drugs like pyrazinamide—identified via in vivo models—retain unique sterilizing activity against dormant bacilli. Consequently, phenotypic screening in macrophage infection models has emerged as a strategy to identify compounds active against intracellular Mtb. GSK2556286 exemplifies this approach, exhibiting potent activity within macrophages but requiring cholesterol for extracellular efficacy [1] [6]. Its unique MoA targets bacterial metabolic adaptation in host niches, offering potential to shorten treatment duration and overcome resistance [4] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1